

Roflumilast-d4 supplier and purchasing information for research labs

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Compound of Interest		
Compound Name:	Roflumilast-d4	
Cat. No.:	B602538	Get Quote

Roflumilast-d4: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **Roflumilast-d4**, a deuterated analog of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document is intended to serve as a resource for researchers utilizing **Roflumilast-d4** as an internal standard in pharmacokinetic and analytical studies, as well as for those investigating the anti-inflammatory and immunomodulatory effects of Roflumilast.

Supplier and Purchasing Information

Roflumilast-d4 is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from various vendors. It is important to note that this information is subject to change, and researchers should always consult the supplier's website for the most current data and to request a certificate of analysis.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
Cayman Chemical	1398065-69- 4	C17H10D4Cl2F 2N2O3	407.2	≥99% deuterated forms (d1-d4)	-20°C
Sapphire Bioscience	1398065-69- 4	C17H10D4Cl2F 2N2O3	407.2	≥99% deuterated forms (d1-d4)	-20°C
MedChemEx press	1398065-69- 4	Not specified	Not specified	Not specified	Not specified
Simson Pharma Limited	1398065-69- 4	C17H11D3Cl2F 2N2O3	407.23	Not specified	Not specified
Sussex Research	1398065-69- 4	C17H10D4Cl2F 2N2O3	407.23	>95% (HPLC)	-20°C
Veeprho	1398065-69- 4	Not specified	Not specified	Not specified	Not specified
Pharmaffiliate s	1398065-69- 4	C17H11D3Cl2F 2N2O3	407.23	Not specified	Not specified

Technical Data

Roflumilast-d4 is primarily utilized as an internal standard for the accurate quantification of Roflumilast in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties.

Solubility



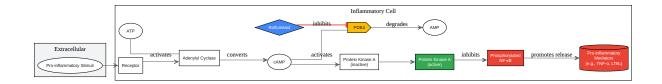
Solvent	Solubility
DMF	30 mg/mL
DMSO	20 mg/mL
Ethanol	10 mg/mL

Data sourced from Cayman Chemical product information.[2]

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

Roflumilast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels in various inflammatory and structural cells.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of multiple downstream targets, leading to a broad anti-inflammatory effect.[4]

Key anti-inflammatory consequences of increased cAMP include the suppression of proinflammatory mediator release (e.g., TNF- α , leukotrienes) and the inhibition of inflammatory cell functions.[1][5]



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Roflumilast's Mechanism of Action.

Experimental Protocols Quantification of Roflumilast in Biological Samples using LC-MS/MS with Roflumilast-d4 as an Internal Standard

This protocol provides a general framework for the determination of Roflumilast in plasma samples. Optimization of specific parameters will be required for different LC-MS/MS systems and matrices.

4.1.1. Materials and Reagents

- Roflumilast analytical standard
- Roflumilast-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank plasma (e.g., human, rat, mouse)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

4.1.2. Preparation of Standard and Quality Control (QC) Samples

- Prepare stock solutions of Roflumilast and Roflumilast-d4 in a suitable organic solvent (e.g., methanol or DMSO).
- Prepare a series of working standard solutions of Roflumilast by serial dilution of the stock solution.
- Prepare a working solution of the internal standard, Roflumilast-d4.



- Spike blank plasma with the Roflumilast working standards to create calibration standards and with appropriate concentrations to create low, medium, and high QC samples.
- Add the Roflumilast-d4 internal standard working solution to all calibration standards and QC samples.
- 4.1.3. Sample Preparation (Protein Precipitation Method)
- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 300 μL of cold acetonitrile containing the internal standard, Roflumilast-d4.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 4.1.4. LC-MS/MS Conditions (Example)
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: Typically 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.





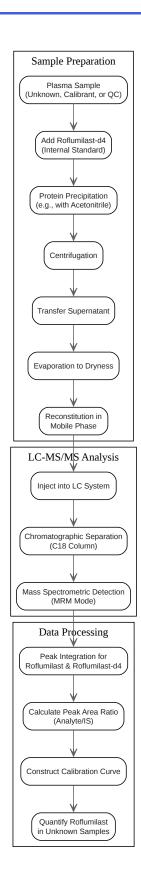


 MRM Transitions: Monitor the specific precursor-to-product ion transitions for Roflumilast and Roflumilast-d4. These will need to be determined empirically on the specific instrument used.

4.1.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Roflumilast to Roflumilast-d4
 against the concentration of the calibration standards.
- Determine the concentration of Roflumilast in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.





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Workflow for Roflumilast Quantification.



Conclusion

Roflumilast-d4 is an essential tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Roflumilast. A thorough understanding of its properties, the underlying mechanism of action of Roflumilast, and appropriate experimental protocols are crucial for its effective implementation in a research setting. This guide provides a foundational resource to support these endeavors. Researchers are encouraged to consult the original literature and supplier documentation for further details and specific applications.

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